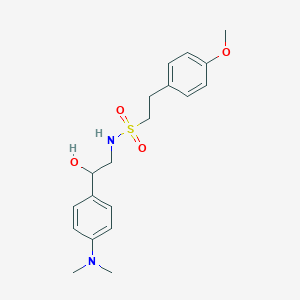

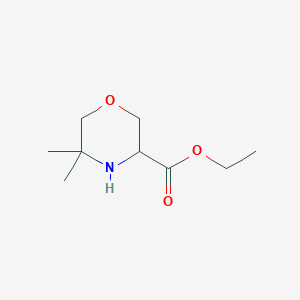

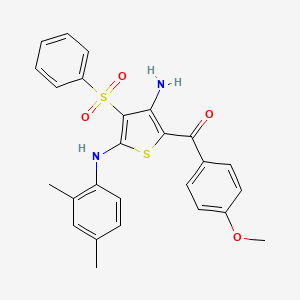

![molecular formula C16H12N2O2 B2662915 6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione CAS No. 57097-72-0](/img/structure/B2662915.png)

6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is a chemical compound that has been synthesized for various purposes . It is a derivative of isoindolinones, which are important core structures in drug design and synthetic chemistry . Isoindolinones and their derivatives have a wide range of physiological and biological activities .

Synthesis Analysis

The synthesis of 6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione involves a three-component reaction of 2-amino-N-®-benzamide derivatives with 2-formylbenzoic acid . This reaction is catalyzed by sulfonic acid functionalized nanoporous silica, an efficient catalyst . The method is efficient and facile, producing high yields of the desired products . The catalyst is reusable, and the workup step is effortless without using chromatography .Molecular Structure Analysis

The molecular structure of 6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is complex, with multiple rings and functional groups . It includes a quinazoline ring fused with an isoindole ring, along with a dione functional group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione include a three-component reaction of 2-amino-N-®-benzamide derivatives with 2-formylbenzoic acid . This reaction is catalyzed by sulfonic acid functionalized nanoporous silica .Wissenschaftliche Forschungsanwendungen

Synthesis Methodologies

- Efficient Synthesis Techniques: A variety of efficient synthesis methods for 6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione derivatives have been developed. These include catalyst-free conditions in acetic acid, green synthesis using ionic liquids and iodine catalysis, and methods involving sulfonic acid functionalized nanoporous silica as a catalyst. These methodologies are noted for their versatility, high yields, and the use of readily available materials (Sashidhara et al., 2012), (Lianghua Lu et al., 2014), (Rayatzadeh & Haghipour, 2021).

Biomedical Applications

Potential in Biomedical Screening

The derivatives of 6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione show promise in biomedical screening due to their potential biological activities. For example, certain derivatives have been identified as potent inhibitors of hepatitis B virus (HBV) capsid assembly, suggesting their use in antiviral research (Jun-fei Zhang et al., 2015).

Inhibition of TNF-α

Some derivatives have been synthesized as novel inhibitors of TNF-α (Tumor Necrosis Factor-alpha), a cytokine involved in systemic inflammation. This indicates their potential application in the treatment of inflammatory diseases (K. S. Kumar et al., 2011).

Chemical Properties and Reactions

Nucleophilic Addition Reactions

Studies on the base- and acid-catalyzed nucleophilic addition of certain isoindoloquinazoline derivatives have shown stereoselective formation of products. These studies contribute to understanding the chemical behavior and potential applications of these compounds in more complex chemical syntheses (Voitenko et al., 2010).

Cycloaddition Reactions

Cycloaddition reactions of these compounds have been explored, revealing their potential in creating novel structures, such as tricyclic derivatives and Diels-Alder adducts. These studies provide insight into the versatility of these compounds in synthesizing complex organic structures (Z. Voitenko et al., 2013).

Zukünftige Richtungen

The future directions for the study and application of 6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione and similar compounds involve further exploration of their synthesis methods and potential biological activities . The development of more efficient, green methods for their synthesis is a key area of interest .

Eigenschaften

IUPAC Name |

6-methyl-6aH-isoindolo[2,3-a]quinazoline-5,11-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c1-17-14-10-6-2-3-7-11(10)16(20)18(14)13-9-5-4-8-12(13)15(17)19/h2-9,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTUZSFHFOVIQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

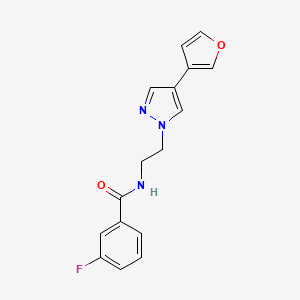

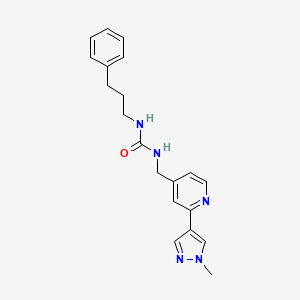

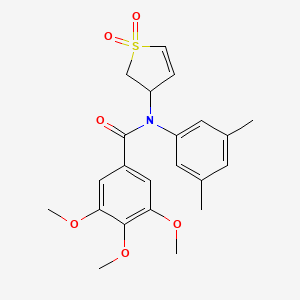

![1-Methyl-4-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}-1H-pyrazole](/img/structure/B2662843.png)

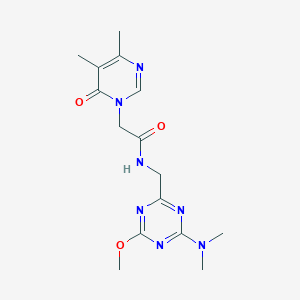

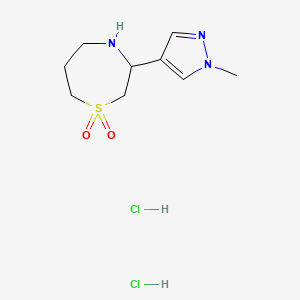

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2662845.png)

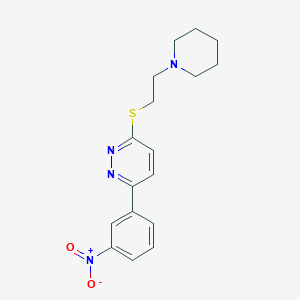

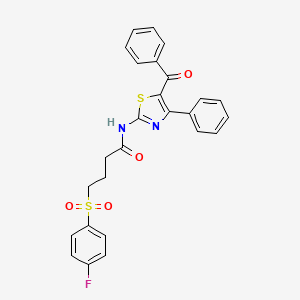

![6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2662846.png)

![1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B2662847.png)